molecular formula C15H10ClN3O2S B4615230 2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide

2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B4615230
M. Wt: 331.8 g/mol
InChI Key: UPOCGELARMZZHE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C15H10ClN3O2S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0182254 g/mol and the complexity rating of the compound is 477. The solubility of this chemical has been described as 38.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biological and Pharmacological Properties

The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties. Compounds containing this core structure have been extensively explored for their therapeutic potential, including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant activities. For example, oxadiazole derivatives are often investigated for their potential as novel pharmacophores due to their efficacy and reduced toxicity in medicinal applications (Rana, Salahuddin, & Sahu, 2020). This suggests that the specific compound could have significant value in drug discovery and development, particularly for treating various diseases.

2. Material Science and Electronics

Oxadiazole derivatives are also notable in the field of material science, especially in the development of polymers and electronic materials. The presence of the 1,3,4-oxadiazole ring contributes to the electronic properties of materials, making them suitable for applications in electronics and as functional materials in various technologies. For instance, oxadiazole-containing polymers have been synthesized for use in electronics and microelectronics, highlighting their potential in membrane technology and as materials with specific electronic characteristics (Brumǎ, Rusanov, & Belomoina, 2004).

3. Chemical Synthesis and Reactivity

Additionally, the synthetic routes and chemical reactivity of oxadiazole derivatives are of interest for constructing complex molecules with potential applications in various fields, including medicinal chemistry and material science. The methodologies for synthesizing such compounds, including the specific chemical functionalities present in "2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide," could provide insights into novel synthetic strategies and the development of new compounds with enhanced properties (Ibrahim, 2011).

Properties

IUPAC Name

2-chloro-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-11(12)13(20)17-10-7-5-9(6-8-10)14-18-19-15(22)21-14/h1-8H,(H,17,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCGELARMZZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333728
Record name 2-chloro-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

700851-42-9
Record name 2-chloro-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide

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